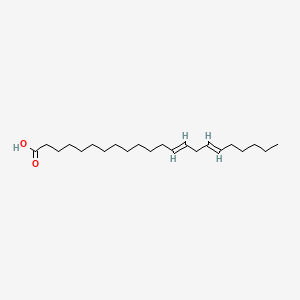
13,16-Docosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,16-docosadienoic acid is a very long-chain fatty acid.
Aplicaciones Científicas De Investigación
1. Neuroprotection and Brain Health
- Research has shown that docosahexaenoic acid (DHA), which is closely related to 13,16-docosadienoic acid, is highly enriched in the brain and plays a crucial role in neuronal function. Its derivatives, such as docosatrienes and resolvins, have potent regulatory effects on leukocytes and glial cells, which are critical in managing inflammation and promoting resolution in the brain (Hong et al., 2003).
2. Inhibition of DNA Polymerases and Topoisomerases
- 13,16-Docosadienoic acid has been identified as a strong inhibitor of mammalian DNA polymerases and human DNA topoisomerases. This suggests potential applications in cancer research and therapy, as these enzymes are key targets in cancer treatment (Yonezawa et al., 2006).
3. Plant Lipoxygenase Catalysis
- Studies on plant lipoxygenases, which are enzymes that oxidize fatty acids, indicate that 13,16-docosadienoic acid and its homologs are substrates for these enzymes. This has implications for understanding plant biochemistry and could influence agricultural practices and plant-based production of beneficial compounds (Chechetkin et al., 2009).
4. Nutraceutical Applications
- The fatty acids docosadienoic acid (DDA) and docosatrienoic acid (DTA) have been shown to possess anti-inflammatory and antitumor properties. Research in this area could lead to the development of new nutraceutical products for human health (Meesapyodsuk et al., 2021).
5. Therapeutic Effects in Oxidative Stress
- The restorative effect of a specific form of docosadienoic acid has been observed in studies involving oxidative stress in rats. This suggests potential therapeutic applications in conditions associated with oxidative stress (Thiru et al., 2012).
Propiedades
Número CAS |
7370-49-2 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
(13E,16E)-docosa-13,16-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6+,10-9+ |
Clave InChI |
HVGRZDASOHMCSK-AVQMFFATSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
Sinónimos |
13,16-cis,cis-docosadienoic acid 13,16-DA 13,16-docosadienoic acid 13-cis,16-cis-docosadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



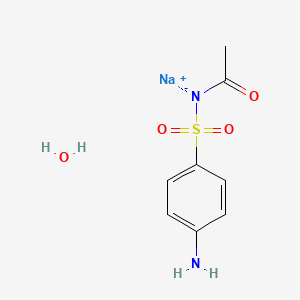
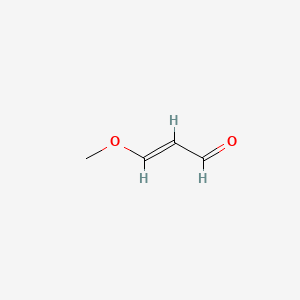
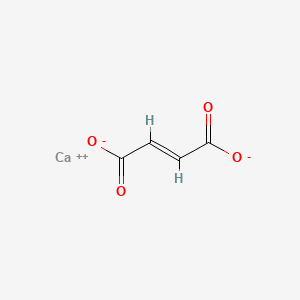
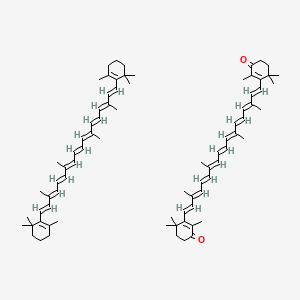
![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)
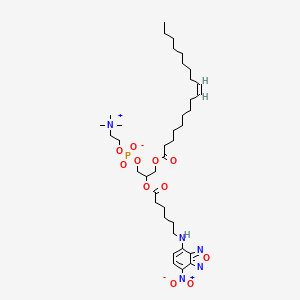
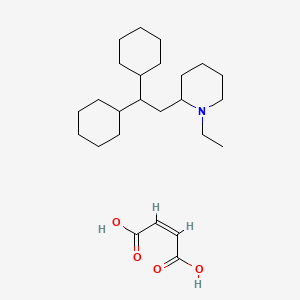
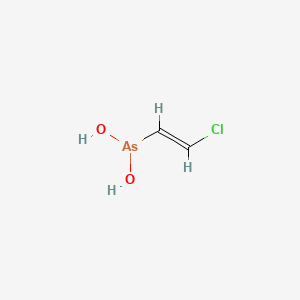
![[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239828.png)
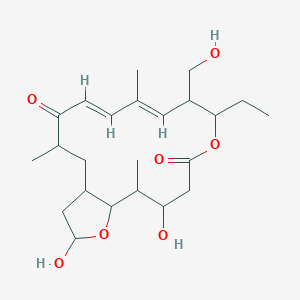
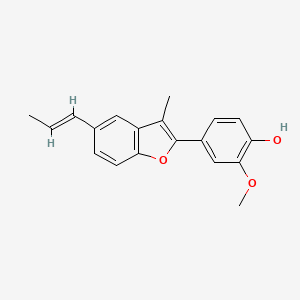
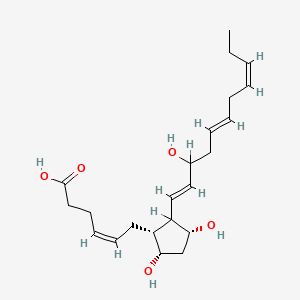
![(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1239833.png)
![(1S,3R,4R,6S,8S,9R,10R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1239834.png)